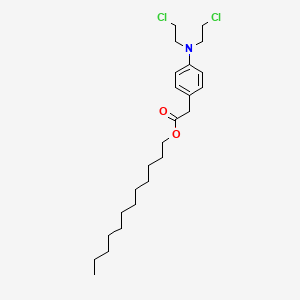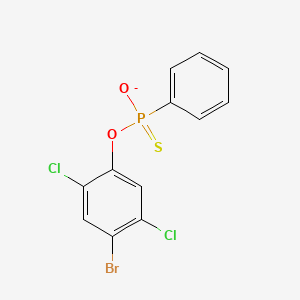![molecular formula C18H25N3O4 B14477685 N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide CAS No. 70904-75-5](/img/structure/B14477685.png)
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected amino acid is then coupled with N-methyl-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the protection, coupling, and deprotection steps.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes and as a tool for probing protein function.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions to occur. The molecular pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, leading to inhibition of their catalytic activity.
Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in cellular communication.
類似化合物との比較
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide can be compared with other similar compounds, such as:
N-(Benzyloxycarbonyloxy)succinimide: Used for the carboxybenzyl protection of amines.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase.
N-Benzyloxycarbonyl-L-serine benzyl ester: Used as a building block in peptide synthesis.
These compounds share the benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis
特性
CAS番号 |
70904-75-5 |
|---|---|
分子式 |
C18H25N3O4 |
分子量 |
347.4 g/mol |
IUPAC名 |
benzyl N-[2-methyl-1-[(2S)-2-(methylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,16(23)21-11-7-10-14(21)15(22)19-3)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,22)(H,20,24)/t14-/m0/s1 |
InChIキー |
VJGJEBQMFAREEL-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C(=O)N1CCCC1C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)

![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)






![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)

![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)


